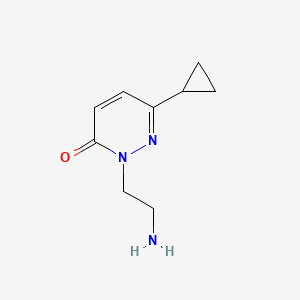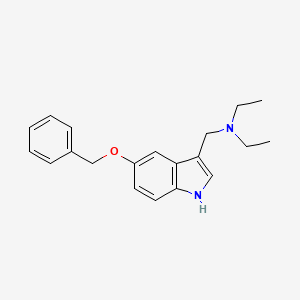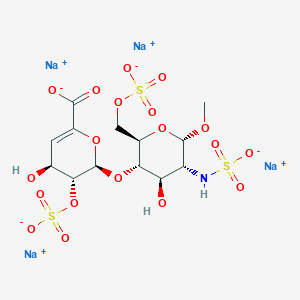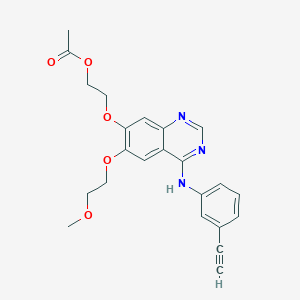
Methyl 2-(2-fluoropropanoylamino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-fluoropropanoylamino)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group and a fluorinated amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-fluoropropanoylamino)acetate typically involves the reaction of 2-fluoropropanoic acid with methyl glycinate. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the ester bond. The reaction can be represented as follows:
2-fluoropropanoic acid+methyl glycinate→Methyl 2-(2-fluoropropanoylamino)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as sulfuric acid or other strong acids may be used to accelerate the esterification reaction. The reaction mixture is typically heated to a specific temperature to optimize the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-fluoropropanoylamino)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-fluoropropanoic acid and methyl glycinate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2-fluoropropanoic acid and methyl glycinate.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(2-fluoropropanoylamino)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated moiety.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-fluoropropanoylamino)acetate involves its interaction with specific molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ester and amide groups can undergo hydrolysis, releasing active intermediates that can interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl acetate: A simple ester with similar reactivity but lacking the fluorinated amide group.
Ethyl 2-(2-fluoropropanoylamino)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
2-fluoropropanoic acid: The parent acid of the compound, lacking the ester group.
Uniqueness
Methyl 2-(2-fluoropropanoylamino)acetate is unique due to the presence of both a fluorinated amide group and a methyl ester group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H10FNO3 |
|---|---|
Peso molecular |
163.15 g/mol |
Nombre IUPAC |
methyl 2-(2-fluoropropanoylamino)acetate |
InChI |
InChI=1S/C6H10FNO3/c1-4(7)6(10)8-3-5(9)11-2/h4H,3H2,1-2H3,(H,8,10) |
Clave InChI |
APMRESWUYDYLQT-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NCC(=O)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



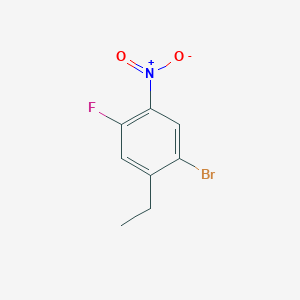



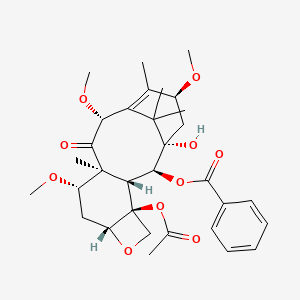
![5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid](/img/structure/B13434050.png)
![(1S,4R,5R,8R,9S,12R,13R,16R,19R)-19-methoxy-8-[(2S,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B13434054.png)
